25-Fold Lower Antimalarial Potency Compared to ACT-451840
In a direct head-to-head comparison using an ex vivo human serum bioassay, the antimalarial activity of ACT-606559 (identified as metabolite M2) was confirmed to be approximately 25 times lower than that of its parent compound, ACT-451840 [1]. This quantitative difference establishes ACT-606559 as a low-potency comparator for studying structure-activity relationships or for use as a negative control in antimalarial assays.
| Evidence Dimension | Antimalarial potency |
|---|---|
| Target Compound Data | Potency approximately 25-fold lower than ACT-451840 |
| Comparator Or Baseline | ACT-451840 (parent compound) |
| Quantified Difference | Approximately 25-fold lower |
| Conditions | Ex vivo bioassay with Plasmodium falciparum in human serum |
Why This Matters
This specific potency differential is essential for experiments requiring a controlled, low-activity reference or for validating analytical methods where ACT-606559 serves as an internal standard distinct from the active parent.
- [1] Bruderer S, et al. First-in-humans study of the safety, tolerability, and pharmacokinetics of ACT-451840, a new chemical entity with antimalarial activity. Antimicrob Agents Chemother. 2015;59(2):935-942. View Source
